molecular formula C9H16O5 B14322246 4-Hydroxybutyl methyl butanedioate CAS No. 105674-87-1

4-Hydroxybutyl methyl butanedioate

Cat. No.: B14322246
CAS No.: 105674-87-1
M. Wt: 204.22 g/mol
InChI Key: MTGQSXHEWSMVPV-UHFFFAOYSA-N
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Description

Significance and Research Context of Butanedioate Esters

Butanedioate esters, also known as succinate (B1194679) esters, are a class of organic compounds derived from butanedioic acid (succinic acid). ebi.ac.uk They are recognized for their broad utility across various scientific and industrial domains. ontosight.ai Succinic acid itself is a key metabolic intermediate in living organisms and serves as a precursor to many important industrial chemicals. wikipedia.orgresearchgate.net

The ester derivatives of succinic acid are significant for several reasons:

Chemical Intermediates: Succinate esters are valuable intermediates in organic synthesis. ontosight.ai Their structure allows for a variety of chemical transformations, making them useful building blocks for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Polymer Production: Succinic acid is a precursor for producing polymers and resins. wikipedia.org For instance, it can be used to synthesize 1,4-butanediol (B3395766) (BDO), a high-volume chemical used in the production of plastics and electronics. wikipedia.org Esters of succinic acid are also investigated as components in the synthesis of biodegradable polymers. wikipedia.org

Plasticizers: Certain esters of succinic acid find application as plasticizers, which are additives that increase the flexibility and durability of plastics. ontosight.aiyoutube.com

Solvents: Due to their physical properties, some succinate esters, like diethyl succinate, are used as solvents in various industrial processes. youtube.comnih.gov

Energy Storage: Diesters based on 1,4-butanediol and fatty acids have been studied as phase change materials (PCMs) for thermal energy storage, which has applications in protecting electronic devices from overheating. researchgate.net

Research has also explored the biological roles of succinate esters. For example, methyl and ethyl esters of succinate have been studied for their ability to stimulate insulin release in pancreatic islets, as they can permeate cells and then hydrolyze to the active succinate anion. nih.gov

Overview of Related Hydroxybutyl Derivatives in Chemical Synthesis

The "hydroxybutyl" portion of 4-hydroxybutyl methyl butanedioate refers to a four-carbon chain containing a hydroxyl (-OH) group. This functional group is central to the versatility of hydroxybutyl derivatives in chemical synthesis. alevelchemistry.co.uk The hydroxyl group can participate in a wide range of chemical reactions, such as esterification, etherification, and oxidation, allowing for the creation of diverse molecular architectures.

The introduction of a hydroxybutyl group can alter a molecule's physical and chemical properties, such as its solubility and reactivity. nih.govontosight.ai Hydroxymethylation, a related process, is a chemical reaction used to add a hydroxymethyl (-CH2OH) group to a compound, which can enhance its therapeutic properties or serve as an intermediate for further synthesis. nih.gov

Examples of hydroxybutyl derivatives in academic and industrial research include:

4-Hydroxybutyl (meth)acrylate: This compound is an important monomer used in the synthesis of polymers. The presence of the hydroxyl group can improve adhesion and provide a site for cross-linking. However, its synthesis can be complicated by the formation of diester by-products. google.com

6-O-(2-hydroxybutyl)-beta-cyclodextrin: This is a modified cyclodextrin, a class of compounds used for molecular encapsulation and recognition, which has applications in drug delivery and catalysis. nih.gov

Methyl 4-(4-hydroxybutyl)benzoate: The synthesis of this compound has been described in the literature, where it is created through the hydrogenation of a precursor molecule. This highlights a common synthetic route for creating such derivatives. prepchem.com

Catalysts: The related compound 4-Hydroxybutyl-4-hydroxybutyrate is noted for its use as a catalyst in hydrogenation reactions for producing butyrolactone and butanediol. biosynth.com

The synthesis of these derivatives often involves the reaction of a starting material with a compound containing the hydroxybutyl group, or the modification of a molecule to create this functionality. The versatility of the hydroxyl group makes these compounds valuable precursors and building blocks in fields ranging from materials science to pharmaceuticals. alevelchemistry.co.uksolubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105674-87-1

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

4-O-(4-hydroxybutyl) 1-O-methyl butanedioate

InChI

InChI=1S/C9H16O5/c1-13-8(11)4-5-9(12)14-7-3-2-6-10/h10H,2-7H2,1H3

InChI Key

MTGQSXHEWSMVPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OCCCCO

Origin of Product

United States

Nomenclature and Structural Characteristics of 4 Hydroxybutyl Methyl Butanedioate

IUPAC Naming and Synonyms in Scientific Literature

4-Hydroxybutyl methyl butanedioate is a chemical compound with the molecular formula C9H16O5. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is Butanedioic acid, 4-hydroxybutyl methyl ester . An alternative, equally valid IUPAC name is 4-O-(4-hydroxybutyl) 1-O-methyl butanedioate .

In scientific literature and chemical databases, it is often referred to by its CAS Registry Number, which is 105674-87-1 . While specific synonyms are not widely documented in readily available scientific literature, variations of the IUPAC name may be encountered.

Chemical Identifiers for this compound
IdentifierValue
IUPAC NameButanedioic acid, 4-hydroxybutyl methyl ester
Alternative IUPAC Name4-O-(4-hydroxybutyl) 1-O-methyl butanedioate
CAS Number105674-87-1
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol

Synthesis and Preparation Methodologies for 4 Hydroxybutyl Methyl Butanedioate

Chemical Synthesis Pathways: Esterification Strategies

Esterification represents the most direct and conventional approach to synthesizing 4-hydroxybutyl methyl butanedioate. These strategies involve the formation of an ester linkage from a carboxylic acid (or its derivative) and an alcohol.

Direct esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst to accelerate the reaction, which reaches a state of equilibrium. For the synthesis of this compound, this can be envisioned through two primary reactant pairings:

Monomethyl succinate (B1194679) and 1,4-Butanediol (B3395766): The most straightforward approach involves the reaction between monomethyl succinate (succinic acid monomethyl ester) and 1,4-butanediol. In this process, the free carboxylic acid group of monomethyl succinate reacts with one of the hydroxyl groups of 1,4-butanediol. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product side. One-step esterification-hydrogenation processes for producing 1,4-butanediol from succinic anhydride (B1165640) have been shown to proceed through a monomethyl succinate (MMSA) intermediate, confirming its role as a key precursor in related syntheses figshare.com.

Succinic acid and 1,4-Butanediol: An alternative, though less controlled, method is the reaction of succinic acid with an excess of 1,4-butanediol. In the initial stages of this reaction, before the formation of high-molecular-weight polyesters like poly(butylene succinate) (PBS), the formation of mono- and di-esters occurs researchgate.netresearchgate.net. By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the monoester of 1,4-butanediol with succinic acid. Subsequent esterification of the remaining free carboxylic acid group with methanol (B129727) would yield the target compound.

Transesterification is a common industrial method for synthesizing esters, where the alkyl group of one ester is exchanged with that of an alcohol. This process is central to the production of polyesters. The synthesis of poly(butylene succinate) (PBS) is frequently achieved through the transesterification of dimethyl succinate (DMS) with 1,4-butanediol (BDO) researchgate.netresearchgate.netencyclopedia.pub.

The reaction mechanism proceeds in steps. The first step of the transesterification reaction between one molecule of dimethyl succinate and one molecule of 1,4-butanediol necessarily produces one molecule of this compound and one molecule of methanol as a byproduct.

Reaction Scheme for Transesterification
Dimethyl Succinate + 1,4-Butanediol ⇌ this compound + Methanol

This initial product, this compound, is an oligomer precursor. In the context of polymerization, this intermediate then reacts further: either with another molecule of DMS, another molecule of BDO, or with other oligomers, eventually leading to the formation of high-molecular-weight PBS under polycondensation conditions nih.gov. By controlling the reaction conditions, such as temperature, pressure, and catalyst, it is possible to influence the concentration of this intermediate.

A highly efficient and generally non-reversible method for preparing esters is the reaction of an alcohol with an acyl chloride. In this specific route, the hydroxyl group of 1,4-butanediol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl-4-chloro-4-oxobutyrate (also known as methyl succinyl chloride).

This reaction is a nucleophilic acyl substitution. The process is typically rapid and proceeds at room temperature. A stoichiometric amount of a base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. Given the difunctional nature of 1,4-butanediol, controlling the stoichiometry (i.e., using an excess of the diol) would be crucial to favor the formation of the mono-substituted product, this compound, and minimize the formation of the corresponding diester.

Formation as a Byproduct or Intermediate in Industrial Chemical Processes

Beyond deliberate synthesis, this compound exists as a transient intermediate or a potential byproduct in large-scale chemical manufacturing, particularly in processes involving the hydrogenation of succinate esters.

A major industrial route to 1,4-butanediol involves the hydrogenation of dialkyl maleates, such as dimethyl maleate (DMM). The process first hydrogenates the carbon-carbon double bond of DMM to yield dimethyl succinate (DMS). Subsequently, both ester groups of DMS are hydrogenated to hydroxyl groups to form 1,4-butanediol google.comasianpubs.orgepo.org.

Dimethyl Maleate + 4 H₂ → 1,4-Butanediol + 2 CH₃OH

This multi-step hydrogenation requires careful control of reaction conditions. If the hydrogenation of dimethyl succinate is incomplete, one ester group may be reduced to a hydroxyl group while the other remains intact. This incomplete reaction would yield this compound as a byproduct. The formation of polyester (B1180765) deposits and viscous polymeric byproducts has been observed in these processes, which suggests the presence of reactive intermediates like this compound that can self-condense or polymerize under reaction conditions kit.eduresearchgate.net.

Table 1: Reactants and Products in DMM Hydrogenation

Compound NameRole in ProcessChemical Formula
Dimethyl Maleate (DMM)Starting MaterialC₆H₈O₄
Dimethyl Succinate (DMS)IntermediateC₆H₁₀O₄
This compoundPotential ByproductC₉H₁₆O₅
1,4-Butanediol (BDO)Main ProductC₄H₁₀O₂
γ-Butyrolactone (GBL)Co-product/ByproductC₄H₆O₂
Tetrahydrofuran (THF)Co-product/ByproductC₄H₈O

The role of the analogous compound, ethyl 4-hydroxybutyl succinate, has been explicitly identified as a key intermediate in the vapor-phase hydrogenation of diethyl succinate over CuO/ZnO catalysts researchgate.net. This provides strong evidence for the formation of this compound during the hydrogenation of dimethyl succinate.

The reaction pathway involves the stepwise reduction of the ester groups. The hydrogenation of one ester group of dimethyl succinate leads to the formation of the hemiacetal, which then yields this compound. This intermediate can then undergo one of two subsequent reactions:

Further Hydrogenation: The remaining methyl ester group is hydrogenated to a second hydroxyl group, yielding the final product, 1,4-butanediol.

Intramolecular Transesterification (Cyclization): The terminal hydroxyl group attacks the ester carbonyl, leading to the formation of γ-butyrolactone (GBL) and methanol.

Kinetic studies of dimethyl succinate hydrogenation often propose a reaction network that includes intermediate species formed during the conversion of DMS to GBL and subsequently to BDO, consistent with the transient formation of this compound nih.govrsc.org.

Table 2: Intermediates in Succinate Ester Hydrogenation

Starting MaterialDetected/Proposed IntermediateFinal Product
Diethyl SuccinateEthyl 4-hydroxybutyl succinate researchgate.net1,4-Butanediol
Dimethyl SuccinateThis compound1,4-Butanediol
Dimethyl SuccinateThis compoundγ-Butyrolactone

Enzymatic Synthesis Potential and Biocatalytic Approaches

The pursuit of greener and more sustainable chemical synthesis has led to a growing interest in biocatalytic methods. Enzymes, with their high specificity and ability to function under mild conditions, offer a compelling alternative to traditional chemical catalysis. This section explores the potential for enzymatic synthesis of this compound, focusing on lipase-catalyzed reactions and other biocatalytic routes that have been successfully applied to structurally related hydroxybutyrates.

Exploration of Lipase-Catalyzed Esterification Reactions

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification and transesterification. This catalytic promiscuity makes them highly valuable tools in organic synthesis. While direct enzymatic synthesis of this compound is not extensively documented in scientific literature, the principles of lipase-catalyzed esterification are well-established and can be applied to this target molecule.

The synthesis would theoretically involve the reaction between methyl butanedioate (dimethyl succinate) and 1,4-butanediol. A lipase (B570770), such as the commonly used Candida antarctica lipase B (CALB), could catalyze the formation of the ester bond between one of the carboxyl groups of the methyl butanedioate and a hydroxyl group of the 1,4-butanediol. Key parameters that would need to be optimized for such a reaction include the choice of solvent, temperature, water activity, and the molar ratio of the substrates.

Research on analogous compounds provides a strong basis for this approach. For instance, lipases have been successfully employed in the synthesis of various esters, including flavor esters like methyl butyrate, through transesterification. researchgate.net In one study, lipase from Aspergillus fumigatus was used to catalyze the transesterification of vinyl butyrate with methanol, achieving a high yield. researchgate.net Furthermore, the enzymatic esterification of phenolic compounds, which also involves the reaction of an acid with an alcohol, has been demonstrated with high conversion rates using immobilized lipase B from Candida antarctica. nih.gov These examples underscore the versatility of lipases in catalyzing ester formation and suggest their potential utility in the synthesis of this compound.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad of the lipase (typically Ser-His-Asp) is responsible for this process. The reaction medium plays a crucial role, as an excess of water can shift the equilibrium towards hydrolysis, the reverse reaction. google.comnih.gov Therefore, controlling the water content is critical for achieving high ester yields. nih.gov

ParameterSignificance in Lipase-Catalyzed Esterification
Enzyme Choice Different lipases exhibit varying substrate specificities and stabilities. CALB is a common choice due to its broad substrate tolerance and high activity. google.com
Reaction Medium Organic solvents are often used to minimize water activity and shift the equilibrium towards synthesis. The choice of solvent can impact enzyme activity and stability. google.com
Temperature Affects reaction rate and enzyme stability. Optimal temperature is a balance between maximizing activity and preventing denaturation.
Substrate Ratio The molar ratio of the alcohol to the acyl donor can influence the reaction equilibrium and final product yield.
Water Activity A critical parameter that must be carefully controlled to favor synthesis over hydrolysis. nih.gov

Biocatalytic Routes for Related Hydroxybutyrates

The enzymatic synthesis of various hydroxybutyrates and related hydroxy esters has been successfully demonstrated, providing valuable insights into potential biocatalytic routes for this compound. These methods often employ lipases for their esterification and transesterification capabilities, as well as other enzymes like ketoreductases for the production of chiral hydroxy esters.

A prominent example is the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester with therapeutic potential. mdpi.com In this process, Candida antarctica lipase B (CALB) is used to catalyze the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol. mdpi.com This reaction highlights the enantioselectivity of lipases, which can be a significant advantage in producing stereochemically pure compounds. The synthesis of this ketone body ester can also be achieved through methods involving the lipase-mediated chiral resolution of racemic β-butyrolactone. google.com

Furthermore, ketoreductases have been employed in the biocatalytic synthesis of chiral hydroxy esters. These enzymes catalyze the stereoselective reduction of a keto group to a hydroxyl group. For example, an enzymatic process was developed for the preparation of ethyl (R)-4-cyano-3-hydroxybutyrate, a key pharmaceutical intermediate, through the ketoreductase-catalyzed conversion of a 4-chloro-3-ketobutyric acid derivative.

The following table summarizes key findings from research on the enzymatic synthesis of related hydroxybutyrates and other esters, illustrating the range of biocatalysts and reaction conditions that have been successfully applied.

ProductSubstratesBiocatalystKey Findings
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediolCandida antarctica lipase B (CALB)Successful transesterification with high stereoselectivity. mdpi.com
Methyl butyrate Vinyl butyrate, MethanolAspergillus fumigatus lipaseAchieved an 86% yield of the flavor ester through transesterification. researchgate.net
4-Hydroxybenzyl hexanoate 4-Hydroxybenzyl alcohol, Hexanoic acidImmobilized Candida antarctica lipase BHigh conversion rate (around 80%) in the synthesis of this phenolic ester. nih.gov
Ethyl (R)-4-cyano-3-hydroxybutyrate 4-chloro-3-ketobutyric acid derivativeKetoreductaseSuccessful enantioselective reduction to produce a chiral hydroxy ester.

These examples demonstrate the feasibility of using biocatalytic approaches to synthesize esters with hydroxyl functionalities. While a direct biocatalytic route for this compound has not been explicitly detailed, the principles and methodologies applied to these related compounds provide a solid foundation for future research and development in this area.

Chemical Transformations and Mechanistic Investigations of 4 Hydroxybutyl Methyl Butanedioate

Hydrolytic Reaction Pathways

Hydrolysis of 4-Hydroxybutyl methyl butanedioate involves the cleavage of its ester linkage. This can proceed through either enzyme-catalyzed or non-enzymatic chemical routes, each with distinct mechanisms and outcomes.

The enzymatic hydrolysis of succinate-containing esters is a key process in biocatalysis and biodegradation. Studies on analogous polymer systems, such as poly(butylene succinate) (PBS), provide significant insight into the mechanisms likely involved in the degradation of this compound.

Research has shown that certain lipases can effectively degrade PBS. koreascience.kr The primary mechanism proposed is an exo-type hydrolysis , where the enzyme preferentially attacks the terminal ester linkages of the polymer chain. koreascience.kr In this process, lipase (B570770) from Pseudomonas sp. has been observed to yield 4-hydroxybutyl succinate (B1194679) (the mono-acid) as the main degradation product. koreascience.kr This suggests that for this compound, a lipase would likely cleave the methyl ester group, releasing methanol (B129727) and yielding 4-hydroxybutyl succinic acid. The terminal hydroxyl group of the butoxy chain appears to play a role in enzyme recognition and binding, as the terminal structure of PBS is thought to have a conformational similarity to the natural substrates of lipase, such as tri- and diglycerides. koreascience.kr

Various lipases exhibit activity towards esters, with enzymes from Candida rugosa, Rhizopus arrhizus, and Mucor miehei being widely studied for their hydrolytic capabilities on a range of ester substrates. nih.govnih.gov The specific activity and substrate affinity can vary significantly between enzymes. For instance, studies on dimethyl succinate hydrolysis in rat tissues revealed that esterase activity was present in both particulate and cytosolic fractions, leading to the formation of succinic acid and monomethyl succinate. nih.gov This indicates that cellular esterases could also catalyze the hydrolysis of this compound.

In the absence of enzymes, the ester bond of this compound is susceptible to chemical hydrolysis, primarily through acid-catalyzed or base-catalyzed (saponification) mechanisms. These reactions are fundamental in organic chemistry for the cleavage of esters. youtube.com

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst (like H₃O⁺) and excess water, the carbonyl oxygen of the methyl ester is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This process is reversible, and to drive the reaction towards completion, a large excess of water is typically used. youtube.com The final products are 4-hydroxybutyl succinic acid and methanol. The reaction equilibrium can be shifted; using excess alcohol under acidic conditions favors ester formation (Fischer esterification), while using excess water favors hydrolysis. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt. This final deprotonation step drives the reaction to completion. The products are the salt of 4-hydroxybutyl succinic acid (e.g., sodium 4-hydroxybutyl succinate if NaOH is used) and methanol.

Some complex succinic esters have been shown to undergo autohydrolysis at physiological pH, a process driven by intramolecular activation. nih.gov However, for a simple structure like this compound, significant non-enzymatic degradation under neutral pH and ambient temperature is generally slow. Studies on related polyesters have shown them to be stable against hydrolysis in mild alkaline solutions over extended periods, highlighting the general stability of the ester linkage in the absence of potent catalysts or harsh conditions. nih.gov

Oxidation and Reduction Potentials of the Butanedioate Moiety

The butanedioate (succinate) portion of the molecule is redox-active. Its primary electrochemical behavior is defined by its relationship with its unsaturated counterpart, fumarate (B1241708). The interconversion between succinate and fumarate is a critical step in the citric acid cycle in biochemistry and serves as a model for the redox potential of the butanedioate moiety.

The tendency of a substance to be oxidized or reduced is measured by its standard reduction potential (E°'). gsu.edu A more positive potential indicates a stronger tendency to be reduced (act as an oxidizing agent), while a more negative potential indicates a stronger tendency to be oxidized (act as a reducing agent). gsu.edu

The key half-reaction for the butanedioate moiety is the reduction of fumarate to succinate:

Fumarate + 2H⁺ + 2e⁻ ⇌ Succinate

The standard reduction potential (E°') for this couple at pH 7 is +0.031 V . uhcl.edu This relatively low positive potential indicates that succinate is a mild reducing agent, with a tendency to be oxidized to fumarate, while fumarate is a mild oxidizing agent. gsu.eduuhcl.edu The ester groups attached to the butanedioate core in this compound would electronically influence this potential, but the fundamental redox activity remains centered on the potential desaturation of the central C-C bond of the succinate backbone.

Standard Reduction Potential of the Fumarate/Succinate Couple at pH 7
Half-ReactionStandard Reduction Potential (E°') (Volts)Reference
Fumarate + 2H⁺ + 2e⁻ → Succinate+0.031 uhcl.edu

Nucleophilic Substitution Reactions Involving the Hydroxybutyl Group

The terminal primary hydroxyl (-OH) group on the hydroxybutyl chain is a key site for nucleophilic substitution reactions. This functionality allows for the further chemical modification of this compound. The alcohol can either be converted into a good leaving group for substitution by a nucleophile, or it can act as a nucleophile itself.

Nucleophilic substitution reactions are fundamental for the interconversion of functional groups. thermofisher.com For an alcohol like the one present in this molecule, direct substitution is difficult because the hydroxide ion (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be "activated" by converting it into a better leaving group. nih.gov Common strategies include:

Protonation : In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. This allows for subsequent attack by nucleophiles like halide ions.

Conversion to a Tosylate/Mesylate : The alcohol can react with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) to form a tosylate or mesylate ester. These are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Reaction with Activating Agents : Reagents such as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can be used to activate alcohols, forming reactive isouronium intermediates that are easily displaced by nucleophiles like amines or halides. chemrxiv.org

An example of a reaction involving the cleavage of a hydroxybutyl ether linkage is the Zeisel reaction, which uses hydriodic acid (HI) to cleave the ether and convert the alkyl group into an alkyl iodide. mdpi.com This demonstrates a classic substitution pathway for groups attached via an oxygen atom on a butyl chain.

The hydroxyl group itself can also act as a nucleophile, for example, by attacking an electrophilic center such as an acyl chloride or another ester, leading to the formation of a new ether or ester bond at the end of the butyl chain.

Transesterification Mechanisms in Complex Chemical Systems

Transesterification is a crucial reaction for esters, involving the exchange of the alcohol part of an ester with another alcohol. For this compound, the methyl ester group is susceptible to this transformation. This reaction is particularly important in complex systems like polymerization and biodiesel production. researchgate.net

The mechanism is typically catalyzed by an acid or a base. In the context of polymer synthesis, transesterification is a key step. For example, the synthesis of poly(butylene succinate) (PBS) can be achieved through the transesterification of a dialkyl succinate (like dimethyl succinate) with 1,4-butanediol (B3395766). mdpi.com In this process, a catalyst facilitates the exchange reaction, where the methyl group of the ester is replaced by the growing polymer chain, and methanol is removed to drive the reaction forward. mdpi.com

A reaction analogous to the transesterification of this compound is the synthesis of 4-hydroxybutyl acrylate (B77674) from methyl acrylate and 1,4-butanediol. researchgate.net This process, often catalyzed by zinc or zirconium complexes, demonstrates how a methyl ester can be selectively converted to a hydroxybutyl ester.

The general mechanism for base-catalyzed transesterification proceeds as follows:

A strong base (e.g., an alkoxide) removes a proton from the incoming alcohol (R'-OH), making it a more potent nucleophile (R'-O⁻).

The alkoxide attacks the carbonyl carbon of the methyl ester in this compound.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the new, transesterified product.

The methoxide ion is protonated by the catalyst, regenerating the active base.

This reaction is central to modifying the properties of succinate-based molecules and building larger, more complex structures such as polyesters.

Advanced Analytical Techniques for the Characterization of 4 Hydroxybutyl Methyl Butanedioate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Hydroxybutyl methyl butanedioate. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides a detailed map of the molecule's connectivity.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by the electron density of their surroundings. libretexts.org Protons near electronegative atoms, such as oxygen, are deshielded and appear at lower fields (higher ppm values). libretexts.org For this compound, this means distinct signals are expected for the methyl group protons, the methylene (B1212753) groups of the butanedioate backbone, and the methylene groups of the 4-hydroxybutyl chain. The hydroxyl proton will also produce a characteristic signal.

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments within the molecule. libretexts.org The chemical shift of each carbon is dependent on its hybridization and proximity to electronegative atoms. libretexts.org Carbonyl carbons (C=O) of the ester groups are particularly deshielded and appear at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org The sp³-hybridized carbons of the alkyl chains will resonate at higher fields (lower ppm values). libretexts.org

The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a reference for experimental data, allowing for the verification of its synthesis and the identification of its specific isomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ ~3.67 Singlet
-COO-CH₂ -CH₂-COO- ~2.62 Triplet
-COO-CH₂-CH₂ -COO- ~2.62 Triplet
-O-CH₂ -CH₂-CH₂-CH₂-OH ~4.08 Triplet
-O-CH₂-CH₂ -CH₂-CH₂-OH ~1.70 Quintet
-O-CH₂-CH₂-CH₂ -CH₂-OH ~1.60 Quintet
-O-CH₂-CH₂-CH₂-CH₂ -OH ~3.65 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
-O-C H₃ ~51.5
-C OO-CH₂- ~173.8
-CH₂-C OO- ~173.4
-COO-C H₂-CH₂-COO- ~29.1
-COO-CH₂-C H₂-COO- ~29.1
-O-C H₂-CH₂-CH₂-CH₂-OH ~64.2
-O-CH₂-C H₂-CH₂-CH₂-OH ~25.2
-O-CH₂-CH₂-C H₂-CH₂-OH ~28.8

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and any oligomers that may have formed, as well as for confirming its identity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for assessing the purity of this compound, particularly in the context of polymerization reactions where it might be a monomer or part of an oligomeric mixture. SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. This method is highly effective for detecting the presence of higher molecular weight oligomers or polymers, providing a clear indication of the sample's purity and molecular weight distribution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to identify and quantify the volatile and semi-volatile components in a sample. In the analysis of this compound, the gas chromatograph separates the compound from other volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. For esters like this compound, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org Analysis of these fragments allows for the definitive identification of the parent molecule and any related impurities. nih.gov

Table 3: Expected GC-MS Fragmentation Ions for this compound

m/z (mass-to-charge ratio) Possible Fragment Ion
175 [M - OCH₃]⁺
145 [M - COOCH₃]⁺
101 [HOOC(CH₂)₂CO]⁺
87 [CH₃OOC(CH₂)₂]⁺
74 [CH₃OOC=CH₂]⁺ (from McLafferty rearrangement)

For the analysis of less volatile components, such as oligomers of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. LC separates the components of a mixture in the liquid phase, which is suitable for larger and more polar molecules that are not amenable to GC analysis. The eluent from the LC column is then introduced into the mass spectrometer.

LC-MS is particularly valuable for analyzing the distribution of oligomers that may be present as byproducts in the synthesis of this compound or in materials where it is used as a monomer. nih.gov The combination of retention time from the LC and the mass-to-charge ratio from the MS allows for the identification and quantification of each oligomeric species present in the sample. nih.gov

Research Applications and Derivatization Strategies for 4 Hydroxybutyl Methyl Butanedioate

Role as a Key Intermediate in Organic Synthesis

4-Hydroxybutyl methyl butanedioate emerges as a key intermediate, and sometimes an impurity, in the large-scale production of important industrial chemicals like 1,4-butanediol (B3395766) (BDO). One of the major manufacturing routes to BDO involves the esterification of maleic anhydride (B1165640) with an alcohol, such as methanol (B129727), to produce dialkyl maleate, which is subsequently hydrogenated. In this process, particularly during the distillation and purification stages, transesterification reactions can occur. This compound is one such transesterification product mentioned in the patent literature. google.com

Its formation underscores its stability under certain industrial conditions and highlights its role within the complex chemical matrix of BDO production. As an intermediate, it can be either a target for removal to ensure the purity of the final product or potentially be isolated for other applications. The presence of two distinct functional groups—a primary alcohol and a methyl ester—allows for selective reactions, making it a valuable, albeit specialized, synthetic intermediate.

Precursor for Functionalized Monomers and Polymers

The dual functionality of this compound makes it an attractive precursor for the synthesis of functionalized monomers and for direct integration into polymer chains.

While specific literature detailing the synthesis of methacryloyloxybutyl methyl succinates from this compound is scarce, a plausible and chemically sound derivatization strategy can be proposed. The terminal hydroxyl group of this compound is susceptible to esterification. A reaction with methacrylic acid or, more commonly, methacryloyl chloride or methacrylic anhydride in the presence of a suitable base or catalyst would yield the corresponding methacryloyloxybutyl methyl succinate (B1194679).

This resulting monomer would be of particular interest as it contains a polymerizable methacrylate (B99206) group, allowing it to be incorporated into acrylic polymer chains. The succinate moiety would provide a flexible spacer and could introduce biodegradability into the final polymer. Such monomers are valuable in the production of specialty acrylic resins, coatings, and adhesives where properties like flexibility, adhesion, and degradability are desired.

Table 1: Plausible Synthesis of Methacryloyloxybutyl Methyl Succinate

Reactant 1Reactant 2ProductPotential Application of Product
This compoundMethacrylic anhydrideMethacryloyloxybutyl methyl succinateSpecialty acrylic resins, coatings

This compound can be considered a monomer for polyester (B1180765) synthesis, particularly as a modifier in well-established biodegradable polyesters like poly(butylene succinate) (PBS). PBS is typically synthesized via the polycondensation of succinic acid and 1,4-butanediol. researchgate.netmdpi.com

The inclusion of this compound into a PBS polymerization mixture could influence the polymer's properties in several ways. Acting as a comonomer, its hydroxyl group can react with the carboxylic acid end of a growing polyester chain. If the methyl ester group remains intact, it would function as a chain terminator, thereby controlling the molecular weight of the resulting polymer. Alternatively, under conditions that favor transesterification, the methyl ester could also participate in the polymerization, leading to a more complex branched or cross-linked structure. The incorporation of such a monomer can be a strategy to fine-tune the mechanical properties, crystallinity, and degradation rate of the final polyester. mdpi.com

Investigation in Polymer Degradation Studies and Bioremediation

The structural similarity of this compound to the repeating unit of poly(butylene succinate) suggests that polymers derived from it would be biodegradable. PBS is known to be degraded by various microorganisms in environments like soil and compost. researchgate.net The enzymatic degradation of PBS has been shown to yield products such as 4-hydroxybutyl succinate, which is structurally very similar to our title compound. researchgate.net

Polymers that incorporate this compound would likely undergo similar enzymatic hydrolysis, breaking down into smaller, environmentally benign molecules. The ester linkages are susceptible to attack by microbial lipases and esterases. Therefore, this compound is of interest in the design of new biodegradable polymers. Studies on the degradation of such modified polyesters could provide valuable insights into the mechanisms of polymer biodegradation and aid in the development of materials for applications where environmental persistence is a concern, such as in agricultural films or single-use packaging. mdpi.comnih.gov

Contribution to Specialty Chemical Development

The unique combination of a hydroxyl group and a methyl ester in this compound makes it a candidate for the development of a range of specialty chemicals. Its bifunctional nature allows it to be a building block for molecules with tailored properties.

Potential applications include:

Plasticizers: Esterification of the hydroxyl group with a long-chain fatty acid could yield a molecule with potential use as a biodegradable plasticizer for polymers like PVC or other bioplastics.

Surfactants: The hydroxyl group can be ethoxylated or propoxylated to create non-ionic surfactants. The balance between the hydrophilic (polyether chain) and lipophilic (alkyl succinate) parts of the molecule could be adjusted to achieve desired surfactant properties.

Coatings and Adhesives: As a reactive diluent or a component in the synthesis of polyurethane or polyester-based coatings and adhesives, it could contribute to flexibility and adhesion. The hydroxyl group provides a site for cross-linking with isocyanates or other curing agents.

While these applications are largely based on the known chemistry of similar bifunctional molecules, they represent promising avenues for future research and development of new, potentially bio-based, specialty chemicals derived from this compound.

Emerging Research Avenues and Future Perspectives for 4 Hydroxybutyl Methyl Butanedioate Chemistry

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of 4-Hydroxybutyl methyl butanedioate is the foundational step for any future investigation into its properties and applications. Research in this area would likely focus on the controlled esterification of butanedioic acid (succinic acid) with methanol (B129727) and 1,4-butanediol (B3395766).

A primary challenge lies in achieving the selective synthesis of the mixed ester over the formation of symmetric diesters, namely dimethyl butanedioate and bis(4-hydroxybutyl) butanedioate. Traditional Fischer-Speier esterification, while straightforward, may lead to a statistical mixture of products. bloomtechz.com Therefore, novel synthetic strategies are required.

One promising approach is a stepwise synthesis. This could involve the initial mono-esterification of succinic acid with methanol to produce methyl hydrogen butanedioate, followed by a second esterification with 1,4-butanediol. This second step would require carefully controlled conditions to favor the reaction of the remaining carboxylic acid group while preventing transesterification of the methyl ester.

Another avenue of exploration is the use of protecting groups. For instance, one of the hydroxyl groups of 1,4-butanediol could be protected, allowing for the esterification of the unprotected hydroxyl group with methyl hydrogen butanedioate. Subsequent deprotection would then yield the desired this compound.

Enzymatic catalysis, particularly with lipases, offers a highly selective alternative for ester synthesis. beilstein-journals.orgnih.gov Lipases can exhibit high regioselectivity, potentially enabling the direct synthesis of the target molecule from a mixture of the three precursors under mild reaction conditions. beilstein-journals.orgnih.gov Research in this area would involve screening different lipases and optimizing reaction parameters such as solvent, temperature, and substrate ratios.

The table below outlines a comparative overview of potential synthetic methodologies for this compound.

Methodology Description Potential Advantages Potential Challenges
Stepwise Esterification Sequential reaction of succinic acid first with methanol, then with 1,4-butanediol.Good control over product formation.Requires intermediate isolation and purification steps.
Protecting Group Strategy Use of a protecting group on one hydroxyl of 1,4-butanediol.High selectivity and yield of the desired product.Adds protection and deprotection steps, increasing overall synthesis time and cost.
Enzymatic Catalysis Use of lipases to selectively catalyze the esterification reactions.High selectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability, optimization of reaction conditions can be time-consuming.
Direct One-Pot Synthesis Reaction of all three precursors in a single reaction vessel.Potentially more efficient and cost-effective.Difficult to control selectivity and may result in a mixture of products.

Exploration of Advanced Catalytic Systems

The development of advanced catalytic systems will be crucial for the efficient and sustainable synthesis of this compound. While traditional acid catalysts like sulfuric acid can be used, they often lead to side reactions and are difficult to separate from the product mixture. ijcce.ac.ir

Homogeneous catalysts, such as organometallic complexes of tin, titanium, or zirconium, have been widely used in polyester (B1180765) synthesis and could be adapted for the production of this mixed ester. researchgate.netmdpi.com These catalysts often exhibit high activity but can be challenging to remove completely from the final product.

Heterogeneous catalysts, such as solid acid resins, zeolites, and functionalized silicas, offer significant advantages in terms of easy separation and reusability. Research could focus on designing catalysts with specific pore sizes and active site distributions to enhance the selectivity towards the formation of this compound.

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and various phosphines could be investigated for their ability to promote the selective esterification reactions required.

A summary of potential catalytic systems is presented in the table below.

Catalyst Type Examples Potential Advantages Potential Disadvantages
Homogeneous Catalysts Tin(II) octoate, Titanium tetrabutoxideHigh activity, good solubility in organic media.Difficult to separate from the product, potential for metal contamination.
Heterogeneous Catalysts Amberlyst-15, Zeolite H-ZSM-5Easy separation and reusability, reduced waste.Lower activity compared to homogeneous catalysts, potential for diffusion limitations.
Enzymatic Catalysts Lipases (e.g., Candida antarctica lipase (B570770) B)High selectivity, mild reaction conditions, biodegradable.Higher cost, limited stability under certain conditions.
Organocatalysts 4-Dimethylaminopyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC)Metal-free, often highly selective.Can be required in stoichiometric amounts, may be sensitive to reaction conditions.

Interdisciplinary Research with Materials Science and Polymer Chemistry

The unique trifunctional nature of this compound—possessing a terminal hydroxyl group, a methyl ester, and a flexible aliphatic backbone—makes it a promising candidate for interdisciplinary research, particularly in materials science and polymer chemistry.

The terminal hydroxyl group allows for the incorporation of this molecule into polymer chains. For example, it could be used as a chain terminator in polyester synthesis to control molecular weight and introduce a reactive methyl ester group at the chain end. This methyl ester could then be further functionalized, for instance, through amidation, to attach other molecules or to modify the polymer's properties.

Alternatively, this compound could serve as a monomer in the synthesis of novel functional polyesters. Copolymerization with other diols and dicarboxylic acids could lead to materials with tailored properties, such as enhanced biodegradability, altered crystallinity, and improved thermal stability. bloomtechz.comniir.org The succinate (B1194679) backbone is known to impart biodegradability to polyesters. researchgate.netnih.gov

In the field of coatings and adhesives, the hydroxyl group could participate in cross-linking reactions, for example, with isocyanates to form polyurethanes. The presence of the methyl ester and the butyl chain would likely influence the flexibility, adhesion, and solvent resistance of the resulting coating.

The potential applications in materials science are summarized in the table below.

Research Area Potential Role of this compound Anticipated Impact on Material Properties
Polymer Synthesis As a comonomer or chain terminator in polyesters.Control of molecular weight, introduction of functionality, modification of biodegradability and thermal properties. bloomtechz.comniir.org
Coatings and Adhesives As a reactive component in polyurethane or epoxy formulations.Enhanced flexibility, adhesion, and potential for post-curing modifications.
Plasticizers As a potential bio-based plasticizer for polymers like PVC.Improved compatibility and reduced migration compared to some traditional plasticizers. anhuisunsingchem.com
Biomaterials As a building block for biodegradable polymers for medical applications.Tailorable degradation rates and mechanical properties for tissue engineering scaffolds or drug delivery systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.